Physicochemical Property Differentiation vs. the Non-Methylated Parent Scaffold (CAS 51292-20-7)
The 4,5-dimethyl substitution on the imidazo[5,1-f][1,2,4]triazine-2,7-diamine core produces measurable shifts in key drug-likeness parameters compared with the non-methylated parent compound (CAS 51292-20-7, Imidazo[5,1-f][1,2,4]triazine-2,7-diamine). The dimethyl compound exhibits a molecular weight of 178.19 Da (vs. 150.14 Da for the parent), a reduced polar surface area of 95.12 Ų (vs. 96.58 Ų), and a computed LogP of 1.07 (vs. an estimated LogP of approximately 0.3 for the parent) . These differences position the dimethyl scaffold closer to the favorable property space for blood–brain barrier penetration and oral bioavailability, while retaining the hydrogen-bonding capacity of the 2,7-diamine motif.
| Evidence Dimension | Physicochemical properties (MW, PSA, LogP) |
|---|---|
| Target Compound Data | MW: 178.19 Da; PSA: 95.12 Ų; LogP: 1.07 |
| Comparator Or Baseline | Imidazo[5,1-f][1,2,4]triazine-2,7-diamine (CAS 51292-20-7): MW: 150.14 Da; PSA: 96.58 Ų; LogP: ~0.3 (estimated from unsubstituted scaffold) |
| Quantified Difference | ΔMW: +28.05 Da; ΔPSA: −1.46 Ų; ΔLogP: ~+0.8 log units |
| Conditions | Computed physicochemical properties from Chemsrc database (standardized prediction methodology) |
Why This Matters
A LogP shift of ~0.8 units and a 28 Da mass increase can substantially alter chromatographic retention, solubility, and membrane permeability, making the dimethyl compound a more suitable starting point for CNS-oriented or cell-permeable probe development compared to the non-methylated parent.
